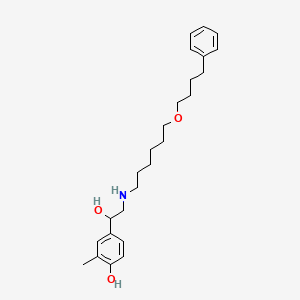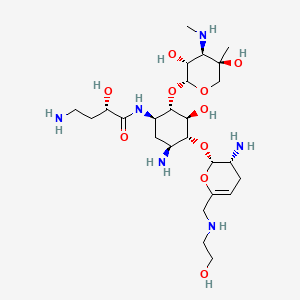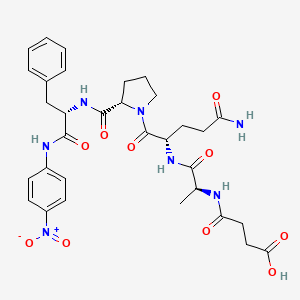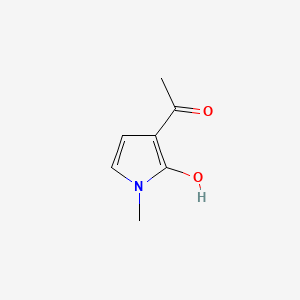
(+/-)-Norpropoxyphene-d5 maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Norpropoxyphene-d5 maleate is a deuterated analog of norpropoxyphene, a metabolite of the opioid analgesic propoxyphene. The compound is often used in scientific research to study the pharmacokinetics and metabolism of propoxyphene. The deuterium atoms in this compound make it useful in mass spectrometry studies, as they provide a distinct isotopic signature that can be easily detected.
Wissenschaftliche Forschungsanwendungen
(+/-)-Norpropoxyphene-d5 maleate has a wide range of applications in scientific research:
Chemistry: It is used in studies involving the synthesis and characterization of deuterated compounds.
Biology: The compound is employed in metabolic studies to understand the biotransformation of propoxyphene in biological systems.
Medicine: Researchers use this compound to investigate the pharmacokinetics and pharmacodynamics of propoxyphene and its metabolites.
Industry: The compound is utilized in the development of analytical methods for detecting and quantifying deuterated drugs and their metabolites.
Vorbereitungsmethoden
The synthesis of (+/-)-Norpropoxyphene-d5 maleate typically involves the deuteration of norpropoxyphene. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature and pH to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity.
Analyse Chemischer Reaktionen
(+/-)-Norpropoxyphene-d5 maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of (+/-)-Norpropoxyphene-d5 maleate involves its interaction with various molecular targets and pathways. As a metabolite of propoxyphene, it binds to opioid receptors in the central nervous system, leading to analgesic effects. The deuterium atoms in the compound do not significantly alter its pharmacological activity but provide a unique isotopic signature for analytical purposes.
Vergleich Mit ähnlichen Verbindungen
(+/-)-Norpropoxyphene-d5 maleate can be compared with other deuterated analogs and metabolites of opioid analgesics. Similar compounds include:
Norpropoxyphene: The non-deuterated form of the compound, which is also a metabolite of propoxyphene.
Deuterated analogs of other opioids: Such as deuterated morphine and deuterated codeine, which are used in similar pharmacokinetic and metabolic studies.
The uniqueness of this compound lies in its specific application for studying the metabolism of propoxyphene, providing valuable insights into the pharmacokinetics of this opioid analgesic.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;[3-methyl-4-(methylamino)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i6D,9D,10D,13D,14D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQPFYNZJNOOKN-ZXYHGPIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)




![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

